molecular formula C11H13N5S B1483492 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098104-41-5

5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483492
CAS No.: 2098104-41-5
M. Wt: 247.32 g/mol
InChI Key: PRSYUHWLQSRVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an azidomethyl group, an isopropyl group, and a thiophene ring

Biochemical Analysis

Biochemical Properties

5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These effects can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, the interaction with cytochrome P450 enzymes can result in the inhibition of their metabolic functions, thereby affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological responses in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism may also involve conjugation reactions with cofactors such as glutathione, which can influence its overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its biochemical activity. The compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the azidomethyl group and the thiophene ring. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(Azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    5-(Azidomethyl)-1-isopropyl-3-(phenyl)-1H-pyrazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    5-(Azidomethyl)-1-isopropyl-3-(furan-3-yl)-1H-pyrazole: Similar structure but with a furan ring instead of a thiophene ring.

    5-(Azidomethyl)-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole imparts unique electronic properties, making it particularly useful in the development of materials with specific conductive or semiconductive properties. This distinguishes it from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

5-(azidomethyl)-1-propan-2-yl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-8(2)16-10(6-13-15-12)5-11(14-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSYUHWLQSRVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 4
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 6
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.